Benzene, 1,3-butadiynyl-
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H6 |
|---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
buta-1,3-diynylbenzene |
InChI |
InChI=1S/C10H6/c1-2-3-7-10-8-5-4-6-9-10/h1,4-6,8-9H |
InChI Key |
NQLJPVLOQMPBPE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Precision Synthesis and Advanced Methodologies for Benzene, 1,3 Butadiynyl and Analogues
Direct Synthetic Routes to Benzene (B151609), 1,3-butadiynyl- and Related Arylalkynes
The construction of the butadiynyl linkage to an aryl group can be achieved through several powerful cross-coupling reactions. These methods offer high efficiency and selectivity, making them indispensable tools for the synthesis of these valuable compounds.
Cadiot-Chodkiewicz Cross-Coupling Strategies for Aryl-Butadiynyl Systems
The Cadiot-Chodkiewicz coupling is a classic and reliable method for the synthesis of unsymmetrical 1,3-diynes. This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. rsc.orgwikipedia.orgjk-sci.com The general scheme for this reaction is as follows:
R−C≡C−H + X−C≡C−R' --(Cu(I), base)--> R−C≡C−C≡C−R'
This methodology is particularly useful for the synthesis of aryl-butadiynyl systems where an aryl-substituted terminal alkyne is coupled with a haloalkyne, or an aryl halide is coupled with a butadiynyl-substituted terminal alkyne. The reaction proceeds selectively, avoiding the homocoupling side products often seen in other coupling reactions like the Glaser coupling. wikipedia.org
Key features of the Cadiot-Chodkiewicz coupling include:
High Selectivity: The reaction selectively couples the terminal alkyne with the haloalkyne, yielding a single desired product. wikipedia.org
Catalyst: Typically, copper(I) salts such as copper(I) bromide or iodide are used as catalysts. wikipedia.org
Base: An amine base is required to deprotonate the terminal alkyne, forming the copper(I) acetylide intermediate. wikipedia.org
Recent advancements have focused on improving the efficiency and sustainability of this reaction, including the use of new catalyst systems and reaction conditions to minimize side reactions. organic-chemistry.org
Palladium/Copper-Catalyzed Coupling Strategies for Alkyne Functionalization
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. mdpi.com This reaction is co-catalyzed by palladium and copper complexes and has become a cornerstone in the synthesis of arylalkynes and conjugated enynes. mdpi.com
The general reaction is as follows:
Ar−X + H−C≡C−R --(Pd catalyst, Cu(I) co-catalyst, base)--> Ar−C≡C−R
For the synthesis of Benzene, 1,3-butadiynyl-, a di-substituted aryl halide can be coupled with a protected butadiyne derivative, or an aryl halide can be coupled with 1,3-butadiyne (B1212363). The reaction is known for its mild conditions and tolerance of a wide range of functional groups.
| Catalyst System | Reactants | Product | Reference |
| Pd(PPh₃)₄/CuI | Aryl halide, Terminal alkyne | Arylalkyne | mdpi.com |
| PdCl₂(PPh₃)₂/CuI | Aryl halide, Terminal alkyne | Arylalkyne | organic-chemistry.org |
Recent modifications to the Sonogashira coupling have focused on developing copper-free, amine-free, and solvent-free conditions to enhance the sustainability and broaden the scope of the reaction. organic-chemistry.org
Synthesis of Benzene, 1,3-butadiynyl- Derivatives
The synthesis of derivatives of Benzene, 1,3-butadiynyl- allows for the fine-tuning of its electronic and physical properties for various applications. This can be achieved by functionalizing the butadiynyl moiety, employing "on-complex" cross-coupling strategies, or utilizing specialized precursors.
Functionalization of the Butadiynyl Moiety
The butadiynyl group in aryl-butadiynyl systems is a versatile functional handle that can undergo various chemical transformations. For instance, the terminal alkyne of a butadiyne analogue of 2-(4-tert-butylphenyl)-5-(4-ethynylphenyl)-1,3,4-oxadiazole (B15210692) has been shown to react with triethyl orthoformate in the presence of zinc iodide to yield an acetal (B89532) derivative. worktribe.comrsc.org This acetal can then be hydrolyzed to the corresponding alkynylaldehyde, demonstrating a method to introduce a carbonyl group at the terminus of the butadiynyl chain. worktribe.comrsc.org
Such functionalization opens up possibilities for further elaboration of the molecule, including the construction of more complex conjugated systems or the attachment of other functional groups.
"On-Complex" Cross-Coupling in Organometallic Syntheses
A sophisticated strategy for the synthesis of buta-1,3-diynyl derivatives involves performing cross-coupling reactions on a pre-formed organometallic complex. This "on-complex" or "chemistry-on-complex" approach provides a rapid route to a variety of substituted buta-1,3-diynyl complexes without the need to synthesize each ligand precursor individually. uwa.edu.auacs.org
For example, a terminal buta-1,3-diynyl complex, such as Ru(C≡CC≡CH)(PPh₃)₂Cp, can be prepared and subsequently reacted with a range of aryl iodides under Sonogashira-style cross-coupling conditions. uwa.edu.auacs.org This method has been successfully employed to synthesize ruthenium buta-1,3-diynyl complexes with various aryl substituents, including those with electron-withdrawing, electron-neutral, and electron-donating groups. acs.org
| Aryl Iodide Substituent | Resulting Complex | Yield | Reference |
| -CN | Ru(C≡CC≡C-C₆H₄CN)(PPh₃)₂Cp | Moderate to good | researchgate.net |
| -Me | Ru(C≡CC≡C-C₆H₄Me)(PPh₃)₂Cp | Moderate to good | researchgate.net |
| -OMe | Ru(C≡CC≡C-C₆H₄OMe)(PPh₃)₂Cp | Moderate to good | researchgate.net |
This strategy offers significant advantages in terms of efficiency and versatility for creating a library of functionalized organometallic butadiynyl derivatives.
Utilization of Specialized Precursors (e.g., 1,1-Dichloro-2,2-difluoroethene)
Specialized precursors can provide alternative and sometimes more efficient routes to arylalkynes. 1,1-Dichloro-2,2-difluoroethene is a versatile building block in fluorochemical synthesis. orgsyn.org While not a direct precursor in a single-step synthesis of Benzene, 1,3-butadiynyl-, its chemistry allows for the introduction of an alkyne functionality.
The reaction of 1,1-dihaloethenes with strong bases can lead to the formation of haloalkynes, which can then be used in coupling reactions. A more direct approach involves the reaction of gem-dihalovinyl systems with organometallic reagents. For instance, 2-aryl-1,1-dibromoethenes can undergo Sonogashira cross-coupling with terminal alkynes. acs.org
A plausible synthetic route to an aryl-butadiynyl system utilizing a dihaloethene precursor could involve the following conceptual steps:
Reaction of an aryl organometallic reagent with 1,1-dichloro-2,2-difluoroethene to form an aryl-substituted dihaloethene.
Subsequent elimination reactions or further coupling reactions to generate the butadiynyl moiety.
This approach highlights the potential of using specialized fluorinated precursors in the synthesis of complex alkyne-containing molecules.
Green Chemistry and Sustainable Synthetic Approaches for Polyynyl Systems
The principles of green chemistry, which advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances, are increasingly being applied to the synthesis of complex organic molecules like polyynes. resolvemass.ca Traditional methods for synthesizing polyynes, such as Cadiot–Chodkiewicz, Glaser, and Hay coupling reactions, often rely on stoichiometric copper reagents, organic solvents, and inert atmospheres, which can present environmental and economic challenges. wikipedia.orgresearchgate.net Sustainable synthetic approaches aim to mitigate these issues by focusing on catalytic methods, energy efficiency, waste reduction, and the use of safer solvents.
A significant advancement in the eco-friendly synthesis of 1,3-diynes, the core structure of Benzene, 1,3-butadiynyl-, involves microwave-assisted, solvent-free homocoupling of terminal alkynes. researchgate.net This methodology utilizes a catalytic amount of Copper(I) iodide (CuI) with tetramethylethylenediamine (TMEDA) as a ligand and air as the oxidant. researchgate.net The reactions proceed rapidly, typically within 10 minutes at 100 °C, offering high yields for a variety of substrates. researchgate.net This approach eliminates the need for volatile and potentially toxic organic solvents and avoids the generation of significant waste streams, aligning with the green chemistry principles of waste prevention and atom economy. researchgate.net
The table below summarizes the results for the microwave-assisted, solvent-free synthesis of various symmetrical 1,3-diynes, demonstrating the efficiency and broad applicability of this green methodology. researchgate.net
| Entry | Terminal Alkyne Substrate | Product | Yield (%) |
| 1 | Phenylacetylene (B144264) | 1,4-Diphenylbuta-1,3-diyne | 95 |
| 2 | 4-Methylphenylacetylene | 1,4-Bis(4-methylphenyl)buta-1,3-diyne | 76 |
| 3 | 4-Methoxyphenylacetylene | 1,4-Bis(4-methoxyphenyl)buta-1,3-diyne | 94 |
| 4 | 4-Chlorophenylacetylene | 1,4-Bis(4-chlorophenyl)buta-1,3-diyne | 85 |
| 5 | 4-Bromophenylacetylene | 1,4-Bis(4-bromophenyl)buta-1,3-diyne | 82 |
| 6 | 3-Methoxyphenylacetylene | 1,4-Bis(3-methoxyphenyl)buta-1,3-diyne | 96 |
| 7 | 1-Ethynylcyclohexene | 1,4-Bis(cyclohex-1-en-1-yl)buta-1,3-diyne | 55 |
| 8 | 3-Phenylprop-2-yn-1-ol | 1,6-Diphenylhexa-2,4-diyne-1,6-diol | 70 |
| Reaction Conditions: CuI (5 mol%), TMEDA (10 mol%), Cs₂CO₃ (2 equiv.), 100 °C, 10 min, microwave irradiation, solvent-free. |
Further sustainable strategies in polyyne synthesis include the development of new catalytic systems that can operate under milder conditions and the use of renewable feedstocks. resolvemass.cachemrxiv.org The overarching goal is to create synthetic pathways that are not only efficient and high-yielding but also environmentally benign, reducing the ecological footprint associated with the production of these valuable compounds. rsc.org
Formation Pathways of Butadiynyl Radicals in Astrochemical Environments
The butadiynyl radical (C₄H), a key species in astrochemistry, is a singly hydrogenated long-chain carbon cluster that has been detected in various interstellar environments, from cold molecular clouds like TMC-1 to the circumstellar envelopes of carbon-rich stars. aip.orgnih.gov Understanding its formation is crucial for modeling the chemical evolution of these regions and the synthesis of more complex organic molecules. mit.eduarxiv.org The chemistry of such radicals is believed to be a critical step in the formation of polycyclic aromatic hydrocarbons (PAHs). mit.eduosti.gov
Several gas-phase reactions have been proposed to explain the presence of the butadiynyl radical in astrochemical environments. These pathways often involve reactions of smaller, abundant species under the low-temperature and low-pressure conditions of the interstellar medium. aip.orgmit.edu One of the primary formation mechanisms involves bimolecular neutral-neutral reactions, which can proceed without an energy barrier and are therefore efficient at the cold temperatures (around 10 K) of molecular clouds. aip.org
| Reactants | Products | Reaction Type | Environment |
| Dicarbon (C₂) + Acetylene (B1199291) (C₂H₂) | Butadiynyl Radical (C₄H) + H | Neutral-Neutral | Interstellar Medium |
| C₃H₃⁺ + C⁺ | C₄H⁺ + H₂ | Ion-Neutral | Dark Molecular Clouds |
| Ethynyl (B1212043) Radical (C₂H) + Diacetylene (C₄H₂) | Hexatriynyl Radical (C₆H) + H | Radical-Neutral | Interstellar Medium |
While the reaction of dicarbon with acetylene is a significant source, astrochemical models also consider a complex network of other reactions. mit.edu For instance, the propargyl radical (CH₂CCH) is another highly abundant radical in TMC-1 and is considered an important precursor to aromatic species. arxiv.org The interplay between these various radicals and stable molecules drives the increasing molecular complexity observed in space, where the butadiynyl radical serves as an important intermediate in the synthesis of larger carbon chains and aromatic structures. nih.govastrochem-tools.org
Elucidating Reactivity and Complex Reaction Mechanisms of Benzene, 1,3 Butadiynyl Systems
Cycloaddition and Annulation Reactions of Butadiynyl-Containing Systems
Cycloaddition and annulation reactions are cornerstone transformations for the 1,3-butadiynyl group, providing powerful methods for the construction of cyclic and polycyclic frameworks. These reactions leverage the high degree of unsaturation in the butadiynyl unit to form multiple new carbon-carbon and carbon-heteroatom bonds, often in a highly controlled manner.
The reaction is initiated by the thermal cycloisomerization of the diyne and alkyne. nih.gov This step is the rate-limiting part of the cascade. scispace.com The resulting benzyne (B1209423) is an exceptionally reactive intermediate that can engage with various trapping partners, including those present intramolecularly or added to the reaction mixture. wikipedia.orgscispace.com This versatility has made the HDDA reaction a significant tool for creating complex aromatic frameworks and polycyclic systems in a single, efficient operation. wikipedia.orgnih.gov
| Reactant 1 (Diyne) | Reactant 2 (Diynophile) | Intermediate | Product Type | Reference |
| 1,3-Butadiyne (B1212363) System | Alkyne | o-Benzyne | Substituted Benzene (B151609) | wikipedia.orgwisc.edu |
| Tethered Triyne/Tetrayne | (Intramolecular Alkyne) | Fused Bicyclic Benzyne | Polycyclic Aromatic | nih.govscispace.com |
This table provides a generalized overview of the Hexa-dehydro-Diels-Alder (HDDA) reaction involving butadiynyl systems.
When the dienophile is tethered to the butadiynyl-containing benzene system, an intramolecular [4+2] cycloaddition can occur. These reactions are particularly valuable for the efficient construction of highly condensed polycyclic aromatic compounds. nih.gov The entropic advantage of linking the diene and dienophile facilitates reactions that might be challenging in an intermolecular fashion. mdpi.com
Benzynes generated from precursors like o-(trimethylsilyl)aryl triflates can readily participate in intramolecular [4+2] cycloadditions with tethered conjugated enynes, arenynes, and dienes. nih.gov These reactions often proceed smoothly at room temperature to form strained cyclic allene (B1206475) intermediates, which then rearrange to furnish the final aromatic products. nih.gov The conformation of the dienophilic side chain plays a crucial role; a more rigid or favorable conformation can lead to a significant acceleration of the cycloaddition process. mdpi.comresearchgate.net This strategy has been successfully applied to the synthesis of various fused systems, including indolines, indoles, and xanthenes from diazine precursors. researchgate.net
| Reacting Moieties | Key Intermediate | Final Product | Key Feature | Reference |
| Benzyne and tethered enyne | Isoaromatic cyclic allene | Condensed polycyclic aromatic | Facile room temperature reaction | nih.gov |
| Diazine with acetylenic side chain | Diels-Alder adduct | Fused benzonitriles | Inverse-electron-demand | mdpi.comresearchgate.net |
This table summarizes key aspects of intramolecular [4+2] cycloaddition processes involving the benzene, 1,3-butadiynyl- system or its derivatives.
The azide-alkyne [3+2] cycloaddition, a cornerstone of "click chemistry," is a highly efficient and versatile reaction for forming 1,2,3-triazole rings. csmres.co.ukchemistrytalk.orgwikipedia.org This 1,3-dipolar cycloaddition involves the reaction of an azide (B81097) with a terminal or internal alkyne. wikipedia.org When applied to butadiynyl systems, this reaction provides a reliable method for synthesizing novel 1,2,3-triazole derivatives. nih.gov
The reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I), which significantly accelerates the reaction and controls the regioselectivity to exclusively yield the 1,4-disubstituted triazole isomer. wikipedia.orgnih.gov Ruthenium catalysts, on the other hand, can be used to generate the 1,5-regioisomer. wikipedia.org The intramolecular version of this reaction is also a powerful tool, allowing for the synthesis of unique fused heterocyclic scaffolds without the need for a metal catalyst. rsc.orgresearchgate.net The high chemoselectivity and biocompatibility of this reaction have led to its widespread application in drug discovery, bioconjugation, and materials science. csmres.co.uknih.gov
| Reaction Type | Catalyst | Product Regioselectivity | Key Advantage | Reference |
| Intermolecular | Copper (I) | 1,4-disubstituted 1,2,3-triazole | High yield, excellent regioselectivity | wikipedia.org |
| Intermolecular | Ruthenium | 1,5-disubstituted 1,2,3-triazole | Complements Cu(I) catalysis | wikipedia.org |
| Intermolecular | Thermal | Mixture of 1,4- and 1,5-isomers | Catalyst-free | wikipedia.org |
| Intramolecular | None required | Fused triazole heterocycles | Efficient synthesis of complex scaffolds | rsc.orgresearchgate.net |
This table presents a comparative overview of different azide-alkyne [3+2] cycloaddition methods applicable to butadiynyl-containing molecules.
Radical Chemistry of the 1,3-Butadiynyl Moiety
The 1,3-butadiynyl moiety also exhibits significant reactivity in radical-mediated processes. These reactions open up novel mechanistic pathways for the formation of aromatic systems, diverging from traditional ionic or pericyclic routes.
Crossed molecular beam experiments have revealed that the 1,3-butadiynyl radical (HCCCC; X²Σ⁺) reacts efficiently with conjugated dienes, such as 1,3-butadiene (B125203) and isoprene, even at low temperatures. osti.govnih.gov The reaction proceeds via a barrierless addition of the radical center to the π-electron system of the conjugated diene. osti.gov This initial step is followed by a series of isomerization steps, including conformational changes, cyclization, and hydrogen shifts, ultimately leading to the elimination of a hydrogen atom and the formation of an arylacetylene (e.g., phenylacetylene). osti.gov
| Reactant 1 | Reactant 2 | Product | Reaction Energy (kJ mol⁻¹) | Key Feature | Reference |
| 1,3-Butadiynyl radical | 1,3-Butadiene | Phenylacetylene (B144264) + H | -383 ± 30 | Barrierless cycloaddition-aromatization | osti.gov |
| 1,3-Butadiynyl radical | Isoprene (2-methyl-1,3-butadiene) | Tolueneacetylene + H | -392 ± 23 | Merges cross-coupling and cycloaddition | osti.gov |
This table details the reaction dynamics and energetics of the 1,3-butadiynyl radical with conjugated dienes.
The reaction between the 1,3-butadiynyl radical and conjugated dienes presents a novel and elegant mechanism that effectively merges two traditionally distinct concepts in organic synthesis: cross-coupling and cycloaddition-aromatization. osti.govnih.govsolvation.de This single-collision event achieves the formation of two new C(sp²)-C(sp²) bonds and the in situ creation of an aromatic ring. osti.govnih.gov
A key feature of this mechanism is the significant structural rearrangement of the linear 1,3-butadiynyl moiety. During the reaction, the 180° bond angle of the linear radical is bent by 60° to 120° as the hybridization of the carbon atoms changes from sp to sp². osti.govnih.gov This unconventional pathway provides a direct link between the gas-phase molecular growth of polyacetylenes and the formation of polycyclic aromatic hydrocarbons (PAHs), which is of fundamental importance in understanding molecular mass growth processes in low-temperature environments like cold molecular clouds and hydrocarbon-rich planetary atmospheres. nih.gov
Metal-Catalyzed Cascade and Annulation Reactions
The reactivity of the 1,3-butadiynyl moiety attached to a benzene ring is significantly influenced by transition metal catalysts, which can activate the alkyne system and initiate complex reaction cascades. Gold and silver catalysts, in particular, have proven effective in promoting a variety of transformations, leading to the synthesis of diverse heterocyclic structures. These reactions often proceed through annulation pathways, where new rings are formed in a controlled manner.
Gold-Catalyzed Transformations in Butadiynamide Chemistry
Gold catalysts are recognized for their strong π-acidic character, enabling the activation of carbon-carbon triple bonds towards nucleophilic attack. researchgate.net In the chemistry of 1,3-butadiynamides—ethynylogous variants of ynamides derived from Benzene, 1,3-butadiynyl- systems—gold catalysis facilitates sophisticated annulation reactions. nih.gov These transformations are valuable for constructing complex molecular scaffolds. nih.gov
The general reactivity of gold catalysts involves the activation of alkynes, which can then undergo intramolecular cyclization or intermolecular reactions. beilstein-journals.org For instance, gold(I) catalysts can activate an alkyne group, prompting an intramolecular cyclization to generate a furanyl–gold complex, which can then participate in cycloadditions. beilstein-journals.org Another common pathway involves the formation of gold carbene intermediates, which are versatile species in organic synthesis. nih.gov
In the context of butadiynamides, gold-catalyzed reactions can exhibit interesting regioselectivity. For example, studies on the gold-catalyzed oxidation of 1,3-diynamides have shown catalyst-dependent outcomes, with oxidative cyclizations occurring at either the C(1) or C(3) position of the diyne system. researchgate.net This selectivity highlights the ability of the catalyst to differentiate between the two triple bonds of the butadiynyl group.
Research has also demonstrated the use of gold catalysis in diyne-ene annulations to produce polysubstituted benzenes through a formal [3+3] cyclization approach. nih.gov This method underscores the potential of gold catalysts to orchestrate complex bond formations in a single step, offering an efficient route to highly functionalized aromatic compounds from diyne precursors. nih.gov
Table 1: Examples of Gold-Catalyzed Reactions on Diyne Systems
| Reactant Type | Catalyst System | Product Type | Reaction Type | Ref. |
|---|---|---|---|---|
| 1,6-Enynes | IPrAuCl/AgSbF₆ | Cyclopropyl (B3062369) Aldehydes | Tandem Reaction | mdpi.com |
| Diyne-ene | XPhosAuNTf₂ | Tetrasubstituted Benzenes | [3+3] Annulation | nih.gov |
| 2-(1-Alkynyl)-2-alken-1-ones | Ph₃PAuCl/AgOTf | Bicyclic Oxazines | Tandem Cyclization/(3+3) Cycloaddition | beilstein-journals.org |
Silver-Mediated Processes and Hydroaminations
Silver catalysts, while also being π-acidic, often exhibit distinct reactivity compared to gold. They are particularly effective in mediating hydroamination reactions of alkynes. In the case of 1,3-butadiynamides, silver(I) salts can catalyze cascade reactions involving intermolecular hydroamination followed by intramolecular hydroarylation to produce complex heterocyclic systems like 2-amidoquinolines. nih.gov
The proposed mechanism for the silver-catalyzed synthesis of 2-amidoquinolines from a 1,3-butadiynamide and an aniline (B41778) derivative begins with the silver-catalyzed intermolecular hydroamination of the terminal alkyne. nih.gov This step forms an enyne intermediate. The silver catalyst then activates the remaining triple bond, facilitating an intramolecular hydroarylation through an electrophilic aromatic substitution mechanism. Subsequent proton transfer and re-aromatization yield the final quinoline (B57606) product. nih.gov
Silver catalysts are also employed in hydroazidation of terminal alkynes and hydroamination of 1,3-dienes, showcasing their versatility in promoting additions across unsaturated carbon-carbon bonds. researchgate.netdntb.gov.ua The development of catalytic, enantioselective hydroamination of benzene itself, although using copper, points to the broader interest and potential of using metal catalysis to functionalize aromatic systems via amination pathways. researchgate.netnih.gov
Table 2: Silver-Mediated Hydroamination Cascade
| Starting Materials | Catalyst | Key Intermediates | Final Product | Ref. |
|---|
Electrophilic and Nucleophilic Activation Pathways of Benzene-Butadiynyl Systems
Electrophilic activation typically involves the addition of an electrophile to one of the triple bonds. The π-acidic nature of gold and silver catalysts, as discussed previously, represents a form of electrophilic activation, where the metal cation coordinates to the alkyne, making it more susceptible to nucleophilic attack. researchgate.net In the absence of a metal catalyst, strong electrophiles can add across the triple bonds. The regioselectivity of such additions is influenced by the electronic effects of the phenyl group and any substituents on the amide nitrogen in butadiynamide derivatives.
Nucleophilic activation pathways often involve the addition of a nucleophile to the electron-deficient carbon atoms of the butadiynyl moiety. The presence of an electron-withdrawing group, such as in a butadiynamide, enhances the electrophilicity of the alkyne carbons. Nucleophilic 1,3-substitution reactions have been observed in related propargylic systems, leading to the formation of allenes, which could be a potential reaction pathway for butadiynyl systems under certain conditions. organic-chemistry.org The conjugated nature of the diyne system allows for conjugate addition, where a nucleophile can add to the C4 position, with the charge being delocalized across the system.
The benzene ring itself can be activated or deactivated towards electrophilic attack based on the electronic nature of the butadiynyl substituent. nih.govresearchgate.net Understanding these multiple activation pathways is crucial for designing selective transformations of the benzene-butadiynyl framework.
Chemo- and Regioselectivity in Butadiynyl Reaction Pathways
Controlling the chemo- and regioselectivity in reactions involving the multifunctional benzene-butadiynyl system is a significant synthetic challenge. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the specific site of reaction within a functional group.
In the benzene-butadiynyl system, the key challenge is to selectively functionalize one of the two triple bonds or the benzene ring. Metal catalysts play a pivotal role in governing this selectivity. As noted in gold-catalyzed oxidations of 1,3-diynamides, the choice of catalyst can direct the reaction to either the C(1) or C(3) position of the diyne, demonstrating a high degree of catalyst-controlled regioselectivity. researchgate.net This control is attributed to the specific interactions between the substrate and the metal catalyst's ligands.
The regioselectivity of electrophilic aromatic substitution on the benzene ring is governed by the directing effect of the butadiynyl substituent. rsc.org The outcome of such reactions (ortho, meta, or para substitution) depends on the electronic properties of the substituent and the stability of the intermediates formed. rsc.org
In cycloaddition reactions, both chemo- and regioselectivity are critical. For example, in a [4+2] cycloaddition involving a 1,3-diene and a butadiynyl derivative (as the dienophile), the reaction could potentially occur at either of the two triple bonds. The choice of catalyst and ligands can be used to favor one pathway over the other, and even to switch between different modes of cycloaddition, such as [4+2] versus [2+2], leading to completely different product scaffolds from the same starting materials. nih.gov The development of synthetic methods that allow for the selective generation and reaction of benzyne equivalents also provides valuable insights into controlling regioselectivity in the synthesis of fused aromatic systems. scispace.com
Ultimately, achieving high levels of chemo- and regioselectivity in the reactions of benzene-butadiynyl systems relies on a detailed understanding of the reaction mechanism and the subtle electronic and steric factors that influence the reaction pathway. mdpi.comchemrxiv.org
Advanced Spectroscopic Characterization for Structural Elucidation and Electronic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic and Alkyne Probing
NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of phenylalkynes in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
High-resolution ¹H and ¹³C NMR spectroscopy allows for the unambiguous assignment of the protons and carbons within the molecular framework.
In the ¹H NMR spectrum of phenylacetylene (B144264), the aromatic protons typically appear as multiplets in the range of δ 7.2–7.5 ppm. chemicalbook.comresearchgate.net The acetylenic proton is highly characteristic, appearing as a sharp singlet further upfield, commonly around δ 3.0 ppm. chemicalbook.com The absence of this acetylenic proton peak and the presence of signals corresponding to the butadiynyl chain would be a key indicator for a compound like 1-phenyl-1,3-butadiyne.
The ¹³C NMR spectrum provides complementary information. For phenylacetylene, the aromatic carbons resonate in the δ 121–132 ppm region. researchgate.net The two sp-hybridized carbons of the alkyne group are particularly informative, appearing at distinct chemical shifts; the carbon attached to the phenyl ring (Cα) is found around δ 86 ppm, while the terminal, proton-bearing carbon (Cβ) is at approximately δ 106 ppm. researchgate.net In 1-phenyl-1,3-butadiyne, four distinct sp-carbon signals would be expected, reflecting the more complex alkyne environment.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Phenylacetylene
| Nucleus | Atom Position | Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Aromatic (C₆H₅) | 7.21 - 7.48 |
| ¹H | Acetylenic (≡C-H) | ~3.06 |
| ¹³C | Phenyl (C-1, ipso) | ~121 |
| ¹³C | Phenyl (C-2,6, ortho) | ~132 |
| ¹³C | Phenyl (C-3,5, meta) | ~128 |
| ¹³C | Phenyl (C-4, para) | ~129 |
| ¹³C | Alkyne (Cα, -C≡) | ~86 |
| ¹³C | Alkyne (Cβ, ≡C-H) | ~106 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from sources chemicalbook.comresearchgate.net.
When phenylalkynes are incorporated into organometallic complexes, heteronuclear NMR becomes a powerful tool for probing the metal-ligand interactions. libretexts.org For instance, in phosphine-containing metal complexes of phenylacetylene, ³¹P NMR spectroscopy is invaluable. libretexts.org The chemical shift of the phosphorus nucleus and its coupling to other nuclei (like ¹H or ¹⁹⁵Pt) can provide direct evidence of ligand binding to the metal center and reveal details about the geometry and electronic environment of the complex. csic.es Studies on osmium and platinum complexes with phenylacetylene derivatives utilize ³¹P and ¹⁹⁵Pt NMR to characterize the structure and bonding within these coordination compounds.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly sensitive to the characteristic frequencies of the alkyne C≡C and ≡C-H bonds.
In the IR spectrum of phenylacetylene, the terminal ≡C-H stretch gives rise to a sharp, strong absorption band around 3300-3330 cm⁻¹. aip.org The C≡C triple bond stretching vibration appears as a weaker absorption in the region of 2100-2120 cm⁻¹. acs.orgrsc.org The spectrum is often complicated by Fermi resonance, where the acetylenic C–H stretching vibration couples with combination bands, leading to multiple peaks in this region. aip.orgresearchgate.net Aromatic C-H stretches are observed above 3000 cm⁻¹, while C=C ring stretching vibrations occur between 1450 and 1600 cm⁻¹. researchgate.net
Raman spectroscopy provides complementary information. The C≡C stretching mode in phenylacetylene, which is often weak in the IR spectrum, typically produces a strong, sharp signal in the Raman spectrum around 2110-2118 cm⁻¹. acs.orgacs.org This is because the C≡C bond involves a highly polarizable electron cloud, making it Raman-active. The symmetric "breathing" mode of the phenyl ring also gives a characteristic strong band near 1000 cm⁻¹. acs.org For 1-phenyl-1,3-butadiyne, one would expect to observe two distinct C≡C stretching frequencies, corresponding to the internal and terminal triple bonds, which would differ in intensity in both IR and Raman spectra.
Table 2: Key Vibrational Frequencies for Phenylacetylene
| Vibrational Mode | Technique | Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Acetylenic C-H Stretch | IR | ~3325 | Strong, Sharp |
| Aromatic C-H Stretch | IR | 3000 - 3100 | Medium |
| C≡C Stretch | IR | ~2110 | Weak to Medium |
| C≡C Stretch | Raman | ~2117 | Strong |
| C=C Ring Stretches | IR/Raman | 1450 - 1600 | Medium to Strong |
| Ring Breathing | Raman | ~1000 | Strong |
Note: Frequencies are approximate. Data compiled from sources aip.orgacs.orgresearchgate.netacs.org.
Electronic Absorption and Emission Spectroscopy (UV/Vis, Luminescence) for Optical Properties
Electronic spectroscopy provides insight into the electronic structure and optical properties of conjugated molecules like phenylbutadiyne. UV/Vis absorption spectroscopy measures the electronic transitions from the ground state to excited states. wikipedia.org The chromophore in phenylalkynes is the extended π-conjugated system formed by the phenyl ring and the alkyne chain.
The absorption spectrum is dominated by π → π* transitions. wikipedia.org For phenylacetylene, these transitions result in absorption bands in the ultraviolet region. photochemcad.com Extending the conjugation, as in the case of 1-phenyl-1,3-butadiyne, decreases the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org This results in a bathochromic (red) shift, meaning the molecule absorbs light at a longer wavelength compared to phenylacetylene. nih.gov
Some phenylacetylene derivatives and polymers are known to be luminescent, exhibiting fluorescence upon excitation. researchgate.net The emission properties are highly dependent on the molecular structure, substitution on the phenyl ring, and the surrounding environment (solvatochromism). These properties are crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs).
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.
For phenylalkynes, electron ionization (EI) is commonly used. The mass spectrum of phenylacetylene shows a prominent molecular ion peak (M⁺) at m/z = 102, confirming its molecular formula (C₈H₆). researchgate.netchemicalbook.com The fragmentation of the molecular ion provides structural clues. A common fragmentation pathway involves the loss of an acetylene (B1199291) (C₂H₂) fragment, leading to a significant peak at m/z = 76, corresponding to the benzyne (B1209423) cation (C₆H₄⁺). rsc.org Another observed fragmentation is the loss of a single hydrogen atom, though this is often a minor pathway. researchgate.net For 1-phenyl-1,3-butadiyne (C₁₀H₆, MW = 126.16), the molecular ion peak would be observed at m/z = 126. Its fragmentation would be expected to show losses of various C₂ and C₄ acetylenic fragments.
X-ray Diffraction for Solid-State Molecular Architectures
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions, such as crystal packing and π-stacking.
Microwave Spectroscopy for Gas-Phase Characterization of Related Species and Complex Mixtures
Microwave spectroscopy is a high-resolution technique exceptionally suited for the unambiguous identification and structural characterization of molecules in the gas phase. This method probes the quantized rotational energy levels of polar molecules. For a molecule to be "microwave active," it must possess a permanent electric dipole moment. The interaction of this dipole with the oscillating electric field of microwave radiation induces transitions between rotational states, resulting in a unique spectrum that serves as a molecular fingerprint. This specificity makes microwave spectroscopy an invaluable tool for distinguishing between isomers, which often have very similar mass-to-charge ratios and are thus challenging to differentiate using mass spectrometry alone.
In the context of characterizing "Benzene, 1,3-butadiynyl-" (phenylbutadiyne) and related species, microwave spectroscopy is particularly powerful. These molecules are often components of complex mixtures generated in high-energy environments, such as electrical discharges through benzene (B151609) and other hydrocarbons. Such discharges produce a rich and diverse array of products, including various isomers of a given elemental composition. researchgate.netillinois.edu
Analysis of Complex Hydrocarbon Mixtures
Recent advancements in microwave spectroscopy, particularly the development of chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy, have revolutionized the analysis of complex chemical mixtures. This technique allows for the rapid acquisition of a broad-bandwidth rotational spectrum, enabling the simultaneous detection of multiple molecular species. researchgate.net
In studies involving benzene discharges, researchers have successfully identified over 160 distinct chemical species, many of which were previously uncharacterized at high resolution. illinois.edu This exhaustive product analysis demonstrates the capability of microwave spectroscopy to unravel complex reaction networks and identify novel molecules, including ring-chain structures that are precursors to larger polycyclic aromatic hydrocarbons (PAHs). researchgate.netillinois.edu The combination of CP-FTMW with cavity-enhanced FTMW spectroscopy and double-resonance techniques provides a comprehensive toolkit for sorting and identifying the spectral signatures of individual components within the mixture. researchgate.net
The process of identifying molecules in these complex spectra often relies on a synergistic approach combining experimental measurements with high-level quantum chemical calculations. Theoretical calculations of molecular structures, rotational constants, and dipole moments provide crucial initial predictions that guide the assignment of the experimentally observed spectral lines. unibo.it
Characterization of Related Phenylpolyynes and Cyanophenylpolyynes
Phenylacetylene (C₆H₅CCH): As the simplest phenylalkyne, phenylacetylene has been a benchmark molecule for microwave spectroscopy studies. Its rotational spectrum has been analyzed to determine a precise molecular structure. These studies confirm the planarity of the molecule and have provided detailed bond lengths and angles. The dipole moment has also been accurately measured, which is essential for predicting the intensity of its rotational transitions.
Phenylpropiolonitrile (C₆H₅C₃N): This molecule is structurally very similar to Benzene, 1,3-butadiynyl-, with the terminal hydrogen of the polyyne chain replaced by a nitrile group. The presence of the highly polar nitrile group gives phenylpropiolonitrile a large dipole moment, making its rotational spectrum particularly intense and easier to study. High-resolution rotational spectra of phenylpropiolonitrile have been recorded and analyzed, yielding very accurate rotational and centrifugal distortion constants. This detailed characterization is crucial for its potential identification in interstellar environments.
The study of isomers is another area where microwave spectroscopy excels. For instance, the three structural isomers of cyanoethynylbenzene (ortho-, meta-, and para-HCC–C₆H₄–CN) have been investigated. Each isomer has a unique set of rotational constants due to its different mass distribution, allowing for their unambiguous identification from the rotational spectrum. unibo.it
Below is an interactive data table summarizing the experimentally determined and calculated spectroscopic constants for several species related to Benzene, 1,3-butadiynyl-.
| Molecule Name | Formula | A (MHz) | B (MHz) | C (MHz) | Dipole Moment (D) | Reference |
| Phenylacetylene | C₈H₆ | 5655.16 | 1546.94 | 1214.59 | 0.71 | |
| Phenylpropiolonitrile | C₉H₅N | 2877.9 | 569.4 | 475.4 | 4.4 | |
| o-Cyanoethynylbenzene | C₉H₅N | 2056.4 | 1148.8 | 737.9 | 5.3 | unibo.it |
| m-Cyanoethynylbenzene | C₉H₅N | 2898.3 | 754.2 | 598.6 | 3.7 | unibo.it |
| p-Cyanoethynylbenzene | C₉H₅N | 4831.3 | 573.5 | 512.9 | 3.2 | unibo.it |
| Benzene, 1,3-butadiynyl- (Calculated) | C₁₀H₆ | 3890 | 560 | 490 | ~1.0 |
Note: The rotational constants for Benzene, 1,3-butadiynyl- are estimated based on theoretical calculations and are provided for illustrative purposes.
The data in this table highlights how the rotational constants (A, B, and C), which are inversely proportional to the moments of inertia about the principal axes, vary with the size, shape, and substitution pattern of the molecule. The dipole moment is also a key parameter that influences the observability of the rotational spectrum. The comprehensive data available for these related species provides a strong foundation for future experimental searches and identification of Benzene, 1,3-butadiynyl- in laboratory plasmas and potentially in the interstellar medium.
Theoretical and Computational Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) Applications in Benzene (B151609), 1,3-butadiynyl- Research
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying conjugated systems. It offers a balance between computational cost and accuracy, making it well-suited for calculating the properties of molecules such as Benzene, 1,3-butadiynyl-.
DFT methods are widely used to predict the ground-state electronic structure and equilibrium geometry of molecules. Functionals like B3LYP are commonly employed to optimize molecular structures, providing data on bond lengths, bond angles, and dihedral angles. For Benzene, 1,3-butadiynyl-, these calculations reveal a planar phenyl ring connected to a linear butadiynyl chain. The geometry is a result of the sp² hybridization of the benzene carbons and the sp hybridization of the butadiyne carbons.
| Parameter | Typical Calculated Value (Å or °) | Computational Method/Basis Set |
|---|---|---|
| C(phenyl)-C(phenyl) Bond Length | ~1.40 Å | B3LYP/6-31G(d) |
| C(phenyl)-C(alkynyl) Bond Length | ~1.43 Å | B3LYP/6-31G(d) |
| C≡C Bond Length | ~1.21 Å | B3LYP/6-31G(d) |
| C-C (in butadiyne) Bond Length | ~1.38 Å | B3LYP/6-31G(d) |
| C-C-C (in benzene) Bond Angle | ~120° | B3LYP/6-31G(d) |
| C-C≡C Bond Angle | ~180° | B3LYP/6-31G(d) |
DFT is instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed profile of reaction pathways and their energetics.
For example, the reaction of the phenyl radical with 1,3-butadiyne (B1212363) to form naphthalene (B1677914) has been systematically investigated using DFT (M06-2X functional) and G4 methods. These calculations revealed that 2-naphthyl can be formed directly from this reaction. A particularly favorable pathway, assisted by hydrogen, proceeds through the formation of Benzene, 1,3-butadiynyl- as an intermediate (C₆H₅CHCCCH), which then undergoes further reactions to yield naphthalene with a relatively low energy barrier.
Computational studies on the gold(I)-catalyzed reaction of 1-phenyl-1,3-butadiyne with alkenes also utilize DFT to elucidate the mechanism. These calculations show that the gold(I) catalyst preferentially coordinates to the terminal alkyne of the butadiyne chain. The subsequent steps, including the formation of cyclopropyl (B3062369) gold(I) carbenes and their ring expansion to form cyclobutenes, are mapped out energetically to understand the reaction's progression and selectivity. researchgate.netresearchgate.net
Time-dependent DFT (TD-DFT) is a powerful method for predicting electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic excitations. mdpi.com For conjugated systems like Benzene, 1,3-butadiynyl-, TD-DFT can predict the wavelength of maximum absorption (λmax) associated with π → π* transitions. Studies on dehydrobenzoannulene derivatives containing the phenylbutadiyne unit have successfully used TD-DFT (B3LYP/6-31+G(d)) to analyze their UV/Vis spectra. researchgate.net These calculations help assign observed absorption bands to specific electronic transitions, often involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net
Furthermore, DFT calculations are used to predict vibrational spectra (Infrared and Raman). By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which aids in the assignment of experimental spectral bands to specific molecular vibrations. researchgate.net DFT is also employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. Using methods like the Gauge-Independent Atomic Orbital (GIAO), theoretical ¹H and ¹³C NMR spectra can be generated, which are invaluable for structural elucidation. researchgate.net
Table 2: Predicted Spectroscopic Data for Phenylbutadiyne-Containing Systems (Note: This table presents typical results from TD-DFT and DFT calculations on related conjugated systems, illustrating the methodology.)
| Spectroscopic Property | Predicted Parameter | Computational Method | Associated Transition/Vibration |
|---|---|---|---|
| UV-Vis Absorption (λmax) | Calculated Excitation Energies | TD-DFT (e.g., B3LYP/6-31+G(d)) | HOMO → LUMO (π → π*) |
| Infrared (IR) Frequencies | Calculated Vibrational Modes (cm⁻¹) | DFT (e.g., B3LYP/6-311++G(d,p)) | C≡C stretch, C-H stretch, etc. |
| ¹³C NMR Chemical Shifts | Calculated Isotropic Shielding (ppm) | DFT/GIAO | Chemical shifts of alkynyl and phenyl carbons |
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. For conjugated systems, the focus is often on the π-system and the frontier molecular orbitals (FMOs)—the HOMO and LUMO—which are critical in determining the molecule's reactivity and electronic properties.
A fascinating aspect of the electronic structure of oligoynes (chains of triple bonds) is the emergence of helical frontier molecular orbitals. rsc.orgresearchgate.net Computational studies have revealed that the frontier orbitals of the allene (B1206475) and oligoyne families can be described as extended helices. rsc.orgresearchgate.netscispace.com These orbitals are linear analogues to the π-systems found in Möbius aromatic compounds and exhibit non-linear π-interactions. rsc.orgresearchgate.netscispace.com
In a molecule like Benzene, 1,3-butadiynyl-, the butadiyne chain consists of two orthogonal π-systems. The interaction between these π-systems leads to the formation of degenerate HOMO and LUMO pairs that have a helical topology. rsc.orgresearchgate.netscispace.com The handedness (left or right) of these helical orbitals is related to the molecule's axial chirality. researchgate.netscispace.com While the parent Benzene, 1,3-butadiynyl- is achiral, the presence of these underlying helical orbitals has significant implications for its reactivity, particularly in cycloaddition reactions, as well as for its spectroscopic properties. rsc.orgresearchgate.netscispace.com The helical nature of the FMOs is a robust feature that persists even when the oligoyne is terminated with a conjugated group like a phenyl ring. scispace.com
The connection of the butadiyne rod to a benzene ring creates an extended conjugated π-system. This conjugation allows for the delocalization of π-electrons across both the aromatic ring and the linear acetylenic chain. This delocalization is a key source of the molecule's thermodynamic stability.
Computational methods can quantify the extent of this delocalization and its effect on aromaticity. Natural Bond Orbital (NBO) analysis, for example, can be used to study the interactions between the π-orbitals of the phenyl ring and the butadiyne chain, providing a measure of electron delocalization. researchgate.net The aromaticity of the phenyl ring within the molecule can be assessed using magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS) calculations. These calculations measure the magnetic shielding at the center of the ring, with negative values indicating aromatic character (diatropic ring current). Studies on large dehydrobenzoannulenes containing butadiyne units show that the extension of acetylenic linkages significantly influences the electronic properties and can modulate the tropicity of the macrocyclic system. researchgate.net The delocalization in Benzene, 1,3-butadiynyl- increases the effective conjugation length, which in turn lowers the HOMO-LUMO gap and results in a bathochromic (red) shift in the UV-Vis absorption spectrum compared to benzene or butadiyne alone. rowansci.com
Ab Initio and Statistical Calculations for Reaction Dynamics and Astrochemical Models
Theoretical and computational chemistry provides indispensable tools for elucidating the complex reaction networks that govern the formation of molecules in interstellar space. For species such as Benzene, 1,3-butadiynyl- (phenylbutadiyne), where direct experimental investigation of its formation under astrophysically relevant conditions is exceedingly challenging, ab initio quantum chemical calculations and statistical theories are paramount. memsait.it These methods allow for the detailed exploration of potential energy surfaces (PES), reaction mechanisms, and kinetics, providing crucial data for large-scale astrochemical models that aim to predict molecular abundances in environments like cold molecular clouds.
The formation of phenylbutadiyne in the interstellar medium (ISM) is thought to occur through a sequence of barrierless, neutral-neutral reactions involving the ethynyl (B1212043) radical (C₂H), a highly abundant species in such environments. uhmreactiondynamics.org This process is an example of bottom-up chemical synthesis where simple precursors build increasingly complex aromatic structures. The key reaction sequence begins with the formation of benzene and its subsequent reactions with ethynyl radicals.
High-level ab initio calculations have been employed to map the energetics of these sequential addition reactions. A critical precursor to phenylbutadiyne is phenylacetylene (B144264) (ethynylbenzene), formed from the reaction of the ethynyl radical with benzene. uhmreactiondynamics.org Computational studies using methods such as the G3(MP2,CC)//B3LYP/6-311G** level of theory have shown that the addition of C₂H to the benzene ring proceeds without an entrance barrier, a critical feature for reactions occurring at the extremely low temperatures of molecular clouds. uhmreactiondynamics.orgresearchgate.net The initial addition forms a highly vibrationally excited C₈H₇ intermediate, which is stabilized by a significant release of energy. uhmreactiondynamics.org This intermediate can then dissociate to form phenylacetylene and a hydrogen atom in a highly exothermic process. uhmreactiondynamics.orgresearchgate.net
The subsequent reaction of phenylacetylene with another ethynyl radical is considered a crucial step in the growth of larger polycyclic aromatic hydrocarbons (PAHs) and related species. researchgate.net Theoretical investigations suggest that this, too, is initiated by a barrierless addition of the C₂H radical to the phenylacetylene molecule. researchgate.net This leads to a C₁₀H₇ intermediate which, through hydrogen atom loss, can form diethynylbenzene isomers. These isomers are structurally related to phenylbutadiyne and are key nodes in the chemical network leading to larger molecules like naphthalene. researchgate.net The absence of activation barriers in these ethynyl-addition steps provides a compelling low-temperature alternative to traditional high-temperature formation routes, such as the hydrogen-abstraction-acetylene-addition (HACA) mechanism. uhmreactiondynamics.orgresearchgate.netrsc.org
Table 1: Calculated Energies for the Phenylacetylene Formation Reaction (C₂H + C₆H₆) Data sourced from high-level ab initio G3(MP2,CC)//B3LYP/6-311G** calculations. uhmreactiondynamics.org
| Reaction Step | Description | Relative Energy (kcal/mol) |
| C₂H + C₆H₆ → [C₈H₇] (int 1) | Barrierless addition of ethynyl radical to the benzene ring to form an energized intermediate. | -42.2 |
| [C₈H₇] (int 1) → Phenylacetylene + H | Dissociation of the intermediate via H-atom loss. This step has an exit barrier. | +10.6 (Exit Barrier) |
| Overall Reaction | The net energy change from reactants to final products. | -28.4 |
To translate the energetic information from ab initio potential energy surfaces into reaction rates, statistical theories such as the Rice–Ramsperger–Kassel–Marcus (RRKM) theory are utilized. osti.gov These statistical models are essential for predicting the outcomes of bimolecular encounters under the single-collision conditions prevalent in the ISM. By considering the density of states of the reactive intermediates and transition states, RRKM calculations can determine the rate constants and product branching ratios, predicting which isomers are most likely to form. osti.gov
The reaction rates and pathways determined from these theoretical and computational investigations serve as vital inputs for comprehensive astrochemical models, such as the NAUTILUS gas-grain code. arxiv.orgmit.edu These models simulate the chemical evolution of interstellar clouds over millions of years, incorporating vast networks of chemical reactions. arxiv.orgresearchgate.net By including accurate, theoretically derived rate constants for barrierless neutral-neutral reactions, such as the sequential ethynyl radical additions, these models can better reproduce the observed abundances of aromatic molecules in regions like the Taurus Molecular Cloud (TMC-1). mit.eduuhmreactiondynamics.org The ongoing refinement of these models, driven by data from ab initio and statistical calculations, is crucial for a complete understanding of the synthesis of complex organic molecules, including Benzene, 1,3-butadiynyl-, in the cosmos.
Table 2: Computational Methods Used in Theoretical Studies of Aromatic Formation A summary of representative high-level computational methodologies employed in the literature.
| Method Abbreviation | Full Name | Application in Study | Reference(s) |
| G3(MP2,CC)//B3LYP | Gaussian-3 Theory using Møller-Plesset perturbation theory and Coupled Cluster, with geometries from Density Functional Theory. | Calculating potential energy surfaces for C₂H + benzene reaction. | uhmreactiondynamics.orgresearchgate.net |
| CCSD(T) | Coupled Cluster with Single, Double, and perturbative Triple excitations. | High-accuracy energy calculations for reactive intermediates and transition states. | uhmreactiondynamics.orgarxiv.org |
| DFT (B3LYP) | Density Functional Theory with the B3LYP functional. | Geometry optimization and vibrational frequency calculations for reactants and products. | uhmreactiondynamics.orgarxiv.orgresearchgate.net |
| RRKM | Rice–Ramsperger–Kassel–Marcus Theory | Calculating unimolecular reaction rates and product branching ratios from ab initio data. | osti.gov |
Polymerization Strategies and Advanced Materials Applications of Benzene, 1,3 Butadiynyl Systems
Solid-State Polymerization of Butadiynyl-Substituted Benzenes
Solid-state polymerization of diacetylene compounds like Benzene (B151609), 1,3-butadiynyl- is a topochemical reaction, meaning the reaction proceeds with minimal atomic or molecular movement, and the crystal structure of the monomer directly dictates the structure and properties of the resulting polymer. This method allows for the synthesis of highly ordered, crystalline polymers with extended π-conjugation.
The polymerization of butadiynyl-substituted benzenes can be initiated by exposing monomer crystals to high-energy radiation, such as gamma rays or ultraviolet (UV) light. This process, known as radiation-induced polymerization, generates reactive species (radicals or ions) within the crystal lattice, triggering a chain reaction. The diacetylene moieties of adjacent monomers then react via a 1,4-addition mechanism, forming the characteristic enyne backbone of the polydiacetylene chain. The conversion of monomer to polymer can be monitored by observing the development of intense color, a hallmark of the extended π-conjugation in the polymer backbone. For instance, the polymerization of 2,4-hexadiyn-1,6-bis(p-toluene sulphonyl urethane) (HDTU) in a film dosimeter is induced by radiation, leading to a progressive blue color change proportional to the absorbed dose.
In addition to radiation, thermal energy can also initiate the solid-state polymerization of appropriately packed diacetylene monomers. The mechanism is analogous to radiation-induced polymerization, proceeding as a 1,4-addition chain reaction to form a conjugated polymer. The process is highly dependent on the monomer's crystal structure and requires that the molecules be aligned in a specific orientation to allow for the reaction to occur. High thermal effects during polymerization can lead to the formation of crosslinked, insoluble polymers.
The success of solid-state polymerization of diacetylenes is critically dependent on the geometric arrangement of the monomers within the crystal, a concept established by Wegner and Baughman. For a topochemical polymerization to occur, specific packing parameters must be met. Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in aligning the monomer units into a reactive configuration. These interactions guide the self-assembly of the monomers, ensuring the diacetylene rods are oriented correctly for polymerization. If the crystal packing does not meet these stringent requirements, the monomer will be unreactive in the solid state, regardless of the stimulus applied. The study of alkyloxy-substituted oligo(phenyleneethynylene)s has shown that solid-state emission properties are determined by the extent of dipolar coupling between molecules, which is governed by the spacing between them in the crystal lattice.
| Parameter | Symbol | Ideal Value | Description |
|---|---|---|---|
| Stacking Distance | d | ~4.9 Å | The translational distance between repeating monomer units along the stacking axis. |
| Interatomic Distance | r | ≤ 4.0 Å | The contact distance between the C1 carbon of one monomer and the C4 carbon of the adjacent monomer. |
| Orientation Angle | θ | ~45° | The angle between the diacetylene rod and the stacking axis of the monomers. |
Data sourced from references.
Development of Conjugated Polymers: Polydiacetylenes and Polyynes
The polymerization of Benzene, 1,3-butadiynyl- and related diacetylene monomers yields polydiacetylenes (PDAs), a class of conjugated polymers with a unique backbone structure consisting of alternating double and triple bonds (an enyne structure). This structure results in an extended π-electron system responsible for the material's distinct optical and electronic properties. The high degree of conjugation often results in materials that are intensely colored.
Polyynes, polymers consisting of repeating acetylene (B1199291) units, represent another class of conjugated carbon-chain polymers. While the solid-state polymerization of diacetylenes primarily yields the enyne structure of PDAs, the resulting materials are part of the broader family of polymers with highly conjugated backbones built from acetylenic precursors. The synthesis of these polymers can be achieved through various methods, leading to materials with potential applications in electronics and materials science.
Optoelectronic Materials Derived from Benzene-Butadiynyl Scaffolds
The extended π-conjugated systems of polymers derived from benzene-butadiynyl scaffolds give rise to valuable optoelectronic properties. These materials can exhibit significant third-order nonlinear optical susceptibility and ultrafast optical responses, making them promising for applications in photonics and electronics. The electronic properties of these conjugated polymers can be tuned through chemical modification of the side chains attached to the polymer backbone.
The core structure of Benzene, 1,3-butadiynyl- can serve as a scaffold for the design of compact fluorescent molecules. The concept of single-benzene-based fluorophores (SBBFs) involves attaching electron-donating (D) and electron-accepting (A) groups to a single benzene ring. This "push-pull" arrangement creates a dipolar structure that can lead to strong fluorescence.
By functionalizing the phenyl group of Benzene, 1,3-butadiynyl- with appropriate donor and acceptor substituents, it is possible to create novel fluorophores. The photophysical properties, such as absorption and emission wavelengths, can be finely tuned by modifying the nature and position of these substituents on the benzene ring. This strategy allows for the rational design of fluorophores with tailored optical characteristics for applications in bioimaging and materials science. For example, fluorophores based on a tetrahydroquinoxaline skeleton have shown improved photophysical properties due to enhanced electron delocalization compared to other structures.
| Component | Role | Example Groups | Effect on Properties |
|---|---|---|---|
| Benzene Ring | Core Scaffold | Phenyl | Provides the fundamental π-conjugated system. |
| Electron-Donating Group (D) | "Push" electrons into the ring | -NH₂, -OH, -OR, -NR₂ | Increases the energy of the Highest Occupied Molecular Orbital (HOMO), often leading to a red-shift (longer wavelength) in absorption and emission. |
| Electron-Accepting Group (A) | "Pull" electrons from the ring | -CN, -NO₂, -CF₃, -C=O | Lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), contributing to red-shifted emission and enhancing the intramolecular charge transfer character. |
| Butadiynyl Group | Extended Conjugation | -C≡C-C≡C-H | Extends the π-system beyond the benzene ring, further influencing the electronic structure and potentially shifting emission to longer wavelengths. |
Data based on principles described in references.
Application as Host Materials in Organic Light-Emitting Diodes (OLEDs)
The efficiency, color purity, and lifespan of Organic Light-Emitting Diodes (OLEDs) are critically dependent on the properties of the materials used within their emissive layers. A key component of this layer is the host material, which typically constitutes the bulk of the film and embeds the light-emitting dopant molecules. An effective host material must satisfy several stringent requirements to ensure optimal device performance. noctiluca.euep2-bayreuth.deossila.com These criteria include a high triplet energy level to confine excitons on the guest emitter, balanced charge transport capabilities to ensure efficient recombination, and high thermal and morphological stability to promote a long operational lifetime. noctiluca.euep2-bayreuth.de
While "Benzene, 1,3-butadiynyl-," also known as 1,3-diethynylbenzene, is a monomer for creating conjugated polymer systems, its direct application as a host material in its monomeric form is not documented. However, the conjugated polymers derived from it, such as poly(1,3-diethynylbenzene), possess a π-conjugated backbone that is a common feature in many organic semiconductor materials used in OLEDs. The potential of such a system as an OLED host material can be evaluated against the essential properties required.
Key properties for OLED host materials are summarized in the table below.
| Property | Requirement | Rationale |
| Triplet Energy (T₁) | Higher than the triplet energy of the phosphorescent or TADF emitter. | Prevents the back-transfer of energy from the emitter to the host, ensuring that all energy is channeled into light emission from the dopant. noctiluca.euep2-bayreuth.de |
| Charge Transport | Bipolar (ambipolar) character, with balanced mobility for both holes and electrons. | Facilitates the efficient recombination of charge carriers within the emissive layer, improving quantum efficiency and reducing efficiency roll-off at high brightness. noctiluca.eu |
| HOMO/LUMO Levels | Appropriate energy levels to facilitate efficient charge injection from adjacent transport layers. | Minimizes the energy barrier for holes and electrons to enter the emissive layer, leading to lower turn-on voltages and higher power efficiency. noctiluca.eu |
| Thermal Stability | High glass transition temperature (Tg > 100°C) and decomposition temperature (Td > 400°C). | Ensures the material can withstand the heat generated during device operation and fabrication processes like vacuum thermal evaporation without degrading. noctiluca.eu |
| Morphological Stability | Ability to form stable, uniform, and amorphous films. | Prevents crystallization or phase separation over time, which can lead to current leakage, short circuits, and overall device failure. noctiluca.eu |
Conjugated polymers derived from "Benzene, 1,3-butadiynyl-" would be expected to exhibit good hole transport properties due to their aromatic and acetylenic moieties. However, their electron transport capabilities would need to be specifically engineered, potentially through copolymerization or blending with electron-deficient units. The rigid, cross-linked nature of polymers formed from diethynylbenzene monomers suggests the potential for high thermal and morphological stability. The triplet energy of such a polymer would need to be experimentally determined to assess its suitability for hosting specific blue, green, or red emitters. While theoretically plausible, further research and material characterization are required to validate the use of poly(1,3-diethynylbenzene) systems as host materials in OLEDs.
Functional Materials for Emerging Technologies
The unique structure of "Benzene, 1,3-butadiynyl-," featuring a rigid benzene core and two reactive butadiynyl groups, makes it a valuable building block for advanced functional materials through polymerization. The resulting polymers, which are highly cross-linked and possess a high degree of π-conjugation, exhibit properties that are advantageous for several emerging technologies.
Polymers derived from diethynylbenzene isomers are noted for their exceptional thermal and thermo-oxidative stability and a high char yield upon pyrolysis. nih.gov This makes them excellent precursors for carbon-carbon composite materials. These composites are crucial in high-stress, high-temperature environments, such as those encountered in aerospace and aviation applications, for components like rocket nozzles and aircraft brakes. nih.gov The polymerization of "Benzene, 1,3-butadiynyl-" can create a resin matrix that, when combined with carbon fibers and subsequently pyrolyzed, results in a carbon-carbon composite with superior mechanical strength and resistance to thermal shock.
Furthermore, the extended π-conjugation in poly(diethynylbenzene) systems imparts interesting optical and electronic properties. Substituted polyacetylenes and polydiacetylenes are known for characteristics like thermo- and solvatochromism, catalytic activity, and photoelectric sensitivity. nih.govmdpi.com These properties position them as candidate materials for applications in sensors and electronic devices. For instance, butadiynyl-substituted organometallic complexes have been shown to form intractable paramagnetic polymers upon heating, indicating unique electronic behavior that could be explored for spintronic or magnetic materials. researchgate.net
Another promising area is in energy storage. The concept of Molecular Solar Thermal (MOST) energy storage systems involves capturing solar energy in the chemical bonds of a molecule and releasing it as heat on demand. Phenyl-linked norbornadiene derivatives have been investigated for this purpose due to their high energy densities. d-nb.info The rigid, energy-rich structure of polymers from "Benzene, 1,3-butadiynyl-" could potentially be adapted for similar energy storage applications, where the strained, high-energy bonds in the cross-linked polymer network could store and release thermal energy.
The table below summarizes the key properties of polymers derived from "Benzene, 1,3-butadiynyl-" and their potential applications.
| Property | Description | Potential Application |
| High Thermal Stability | The cross-linked aromatic polymer network is resistant to degradation at high temperatures. | Precursors for carbon-carbon composites used in aerospace and high-performance braking systems. nih.gov |
| High Char Yield | Upon heating in an inert atmosphere, the polymer converts to elemental carbon with high efficiency. | Manufacturing of advanced carbon materials and composites. nih.gov |
| π-Conjugated System | The polymer backbone features an extended network of alternating double/triple and single bonds. | Organic semiconductors, photoelectric devices, and chemical sensors. nih.govmdpi.com |
| Paramagnetic Properties | Certain butadiynyl-containing polymers exhibit paramagnetic behavior upon thermal treatment. | Materials for spintronics and advanced magnetic applications. researchgate.net |
| Energy-Rich Structure | The presence of multiple C≡C triple bonds and a rigid, strained network. | Potential for molecular solar thermal energy storage systems. d-nb.info |
Supramolecular Chemistry and Self Assembly of Benzene, 1,3 Butadiynyl Derivatives
Molecular Design Principles for Supramolecular Recognition
The ability of a molecule to recognize and bind to another is the foundation of supramolecular chemistry. For derivatives of Benzene (B151609), 1,3-butadiynyl-, the design for molecular recognition hinges on the strategic placement of functional groups that can engage in specific, directional, non-covalent interactions. These interactions include hydrogen bonding, π–π stacking, and van der Waals forces.
Key design principles include:
Rigid Scaffolding : The benzene ring provides a rigid and predictable scaffold, ensuring that interacting groups are held in a specific spatial orientation. This pre-organization minimizes the entropic penalty of binding and enhances recognition fidelity.
Directional Interactions : The ethynyl (B1212043) groups are not only reactive handles for forming larger covalent structures but also participate in weaker interactions. More importantly, functional groups can be attached to the benzene core to introduce strong, directional interactions. For example, amide or urea (B33335) moieties can be incorporated to direct assembly through hydrogen bonding.
Tuning Solubility and Aggregation : Attaching flexible alkyl or oligoether chains to the DEB core allows for control over the molecule's solubility and aggregation behavior in different solvents. acs.org Solvophobic interactions can be a powerful driving force for self-assembly in polar solvents. acs.org
Research has shown that macrocycles derived from m-diethynylbenzene can exhibit unique self-association behaviors in solution, driven by a combination of these principles. acs.org The choice of solvent can dramatically influence the strength of these interactions, highlighting the tunable nature of these systems. acs.org
Formation of Two-Dimensional Supramolecular Networks
Derivatives of Benzene, 1,3-butadiynyl- are excellent candidates for constructing two-dimensional (2D) supramolecular networks on solid surfaces. This "bottom-up" approach to fabricating nanostructures relies on the spontaneous organization of molecules into ordered arrays.
The formation of these 2D networks is governed by a delicate balance between intermolecular forces and molecule-substrate interactions. The process can be controlled by:
Intermolecular Interactions : As with molecular recognition, specific interactions like hydrogen bonding or halogen bonding between molecules direct their arrangement into predictable patterns, such as honeycomb or linear arrays.
Molecule-Substrate Interactions : The choice of the underlying substrate (e.g., graphite, gold) plays a critical role. The substrate can influence the orientation and packing of the molecules, sometimes leading to structures that would not be observed in solution or in the solid state. researchgate.net
On-Surface Reactions : The terminal ethynyl groups can be used to form covalent bonds between molecules directly on a surface. For instance, intermolecular oxidative coupling can create buta-1,3-diyne linkages, effectively stitching the self-assembled monolayer into a more robust 2D covalent network, often referred to as a graphyne or graphdiyne analogue. scribd.com
Studies using scanning tunneling microscopy (STM) have provided direct visualization of these self-assembled networks at the liquid-solid interface. researchgate.net These investigations reveal how the interplay of van der Waals forces, functional group interactions, and the influence of the substrate lead to highly ordered, large-scale nanostructures. researchgate.net
Hierarchical Organization with Guest Molecules
Hierarchical self-assembly involves the organization of molecules into initial structures, which then serve as building blocks for the formation of larger, more complex architectures. Benzene, 1,3-butadiynyl- derivatives can form host structures, such as macrocycles or porous 2D networks, that can encapsulate guest molecules. acs.org This host-guest interaction can trigger the next level of assembly.
The process typically follows these steps:
Formation of a Host Structure : DEB-based molecules self-assemble into a primary structure, which could be a discrete macrocycle or an extended network with defined cavities. acs.org
Guest Recognition and Binding : The host structure selectively binds guest molecules that are complementary in size, shape, and chemical nature to its cavities.
Higher-Order Assembly : The formation of the host-guest complex can alter the intermolecular forces between the host units, inducing them to organize into a larger, hierarchical structure. For example, individual host-guest complexes might stack into columns, or 2D sheets might stack into 3D frameworks.
This strategy allows for the creation of sophisticated materials where the arrangement of components is controlled on multiple length scales. univ-rennes1.frrsc.org The properties of the final material can be tuned by changing either the host building block or the encapsulated guest molecule. rsc.org The process is analogous to biological systems where complex structures are built through a series of sequential, specific recognition events. univ-rennes1.fr
Dynamic Polymorphism in Self-Assembled Architectures
Supramolecular assemblies are often dynamic, meaning the non-covalent bonds that hold them together can break and reform. nih.gov This dynamism allows the system to adapt to its environment, potentially rearranging into different stable structures, a phenomenon known as polymorphism. For Benzene, 1,3-butadiynyl- derivatives, different self-assembled architectures can be accessed by changing experimental conditions.
Factors influencing polymorphism include:
Solvent : The polarity and nature of the solvent can significantly impact the strength of non-covalent interactions. In polar solvents, solvophobic effects may drive aggregation, while in non-polar aromatic solvents, π–π stacking can be more dominant, leading to different packing arrangements. acs.org
Temperature : Temperature affects the kinetic and thermodynamic stability of different polymorphs. Annealing can provide the energy needed to overcome kinetic barriers and transition to a more thermodynamically stable structure.
Guest Molecules : The presence of a guest molecule can direct the assembly toward a specific polymorph that provides the optimal binding cavity, acting as a template. nih.gov
Substrate : In surface-based assemblies, the underlying substrate can dictate which polymorphic form is expressed due to epitaxial matching. researchgate.net
This dynamic nature is a key feature of "smart" materials, as it allows for structures that can respond to external stimuli. The ability to control the transition between different polymorphic forms is a significant goal in the design of functional molecular materials. nih.gov
Frontiers and Emerging Research Directions in Benzene, 1,3 Butadiynyl Chemistry
Rational Design of Novel Benzene-Butadiynyl Architectures for Targeted Applications
The rational design of molecules incorporating the Benzene (B151609), 1,3-butadiynyl- motif is a cornerstone of modern materials science and medicinal chemistry. By strategically modifying the benzene ring and the terminal alkyne, researchers can fine-tune molecular properties for specific, high-value applications.
A significant area of focus is the development of π-conjugated molecular wires for optoelectronic applications. By flanking the Benzene, 1,3-butadiynyl- core with various aromatic moieties, such as 2,5-diphenyl-1,3,4-oxadiazole (B188118) (OXD), scientists have synthesized stable, highly conjugated systems. nih.gov The butadiyne spacer effectively extends the π-system, and its influence on the electronic properties is significant; for instance, incorporating a butadiynylene spacer can shift the oxidation waves of donor-acceptor molecules by 40-80 mV compared to simpler ethynylene spacers. nih.gov
Another successful design strategy involves the creation of macrocycles and cyclophanes where the Benzene, 1,3-butadiynyl- unit acts as a rigid linker. These architectures create well-defined molecular cavities and allow for the study of transannular electronic interactions. Such structures are precursors for novel carbon-rich materials and have potential applications in host-guest chemistry.
Furthermore, the terminal alkyne of the butadiynyl group serves as a versatile handle for sequential chemical modifications. Researchers have developed compact trialkyne platform molecules based on a silyl-protected 1,3-butadiynyl sulfide (B99878) moiety, enabling the sequential and regioselective assembly of three different azide-containing fragments via click chemistry. This approach facilitates the rapid construction of molecular libraries and trifunctional probes for applications like protein modification.
The table below summarizes examples of rationally designed architectures and their intended applications.
| Architecture Type | Key Design Feature | Targeted Application | Representative Finding |
| Molecular Wires | Extended π-conjugation with donor/acceptor groups | Optoelectronics, Molecular Electronics | Butadiynylene spacer shifts oxidation potentials, tuning electronic properties. nih.gov |
| Macrocycles | Rigid butadiyne linkers forming a cyclic structure | Host-Guest Chemistry, Carbon-Rich Materials | Synthesis of stable macrocycles with defined cavities. |
| Multi-functional Probes | Silyl-protected butadiynyl sulfide platform | Chemical Biology, Drug Discovery | Enables sequential, regioselective "click" reactions with three distinct components. |
| Biologically Active Hybrids | Incorporation of heterocycles like 1,2,4-triazole | Medicinal Chemistry | Design of novel anticancer agents with high selectivity. |
Advances in Catalytic Applications for Complex Molecule Synthesis
The Benzene, 1,3-butadiynyl- moiety and its derivatives are increasingly recognized as powerful building blocks in transition-metal catalysis for the synthesis of complex molecules, particularly heterocycles. The dual alkyne functionality provides multiple reactive sites that can be selectively activated to participate in sophisticated cyclization and annulation cascades.
A prominent example is the use of 1,3-butadiynamides, which are N-substituted derivatives of Benzene, 1,3-butadiynyl-. These compounds serve as versatile C4-building blocks in transition-metal-catalyzed reactions. Gold and copper catalysts are particularly effective in activating the alkyne systems. For instance, gold-catalyzed cascade reactions of 1,3-butadiynamides tethered to electron-rich aromatic systems can lead to the efficient synthesis of complex polycyclic scaffolds like sulfone-containing pyrrolo[2,1-a]tetrahydroisoquinolines. nih.gov
Copper-catalyzed reactions have also proven fruitful. In one notable application, the reaction of a 1,3-butadiynamide with 2-aminobenzothiazoles as nucleophiles proceeds via a formal [4+3] annulation sequence to form fused diazepine (B8756704) rings, showcasing the ability to construct medium-sized heterocyclic systems that are often challenging to synthesize. nih.gov These catalytic transformations highlight the unique reactivity of the butadiynyl system, which goes beyond that of simple alkynes to enable the construction of intricate molecular architectures from relatively simple precursors. nih.gov
The following table details representative catalytic applications for the synthesis of complex molecules.
| Catalyst | Benzene-Butadiynyl Derivative | Reaction Type | Product Class |
| Gold (e.g., IPrAuNTf₂) | N-Aryl-1,3-butadiynamides | Cascade Cyclization/Annulation | Polycyclic N-Heterocycles (e.g., Pyrroloisoquinolines) nih.gov |
| Copper | 1,3-Butadiynamides | [4+3] Annulation | Fused Diazepines nih.gov |
| Gold | Symmetrical 1,3-Butadiynamides | Hydrative Cyclization | 2,5-Diamidofurans nih.gov |
Bio-inspired Functional Materials and Chemical Biology Probes
While the development of broad bio-inspired materials from Benzene, 1,3-butadiynyl- is an emerging area, its application in the rational design of chemical biology probes is well-established and rapidly advancing. The small, rigid, and electronically tunable nature of the benzene core makes it an ideal scaffold for creating minimalist fluorescent probes that can visualize biological processes with minimal perturbation. acs.org
The core principle is that a single benzene ring can be sufficient to achieve fluorescence, including long-wavelength emission, by carefully tuning its electronic structure. acs.org The Benzene, 1,3-butadiynyl- unit can function as a key component in such probes, acting as a rigid linker to attach the fluorophore to a biomolecule-targeting group or a "clickable" handle for bioorthogonal conjugation. Its linear structure ensures that the fluorescent core is held at a distance from the target, potentially minimizing quenching and steric hindrance.
Single-benzene-based fluorophores offer significant advantages over larger, bulkier probes like fluorescent proteins. Their small size allows for more precise labeling of nucleic acids and proteins without compromising their natural function. acs.org This enables the non-invasive imaging of cellular events with high precision. The butadiyne moiety is particularly useful as it can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions, providing a highly efficient and specific method for attaching the probe to a biological target in vitro or in vivo. acs.org
Integration into Nanomaterials and Nanoscience Research
The integration of Benzene, 1,3-butadiynyl- and related polyyne structures into nanomaterials is a frontier of nanoscience research, primarily focused on the development of molecular-scale electronics and novel carbon nanostructures.
Molecular Wires: The rigid, linear, and π-conjugated structure of Benzene, 1,3-butadiynyl- makes it a prototypical molecular wire. nih.govnih.gov These molecules can, in principle, transport charge over several nanometers, offering the potential to replace traditional silicon components in next-generation electronic devices. nih.gov Research has focused on synthesizing and characterizing oligomers based on this motif, often end-capped with groups that can form stable contacts with metal electrodes. aau.dk The butadiyne linkage is critical for maintaining conjugation and structural rigidity, which are essential for efficient charge transport. nih.govrsc.org Theoretical and experimental studies show that increasing the length of the polyyne chain decreases the optical energy band gap, a key parameter for tuning electronic properties. rsc.org
Carbon Nanostructure Synthesis and Functionalization: The butadiynyl group is a key precursor for carbon-rich nanomaterials. There is evidence that 1,3-butadiyne (B1212363) can facilitate the rapid formation of carbon nanotubes (CNTs), suggesting that Benzene, 1,3-butadiynyl- could be used as a seeded precursor to grow or modify CNTs with predictable properties. nih.gov Additionally, the terminal alkyne provides a reactive site for the covalent functionalization of existing nanomaterials like CNTs and graphene. researchgate.netresearchgate.net By grafting these molecules onto the surface of a CNT, researchers can modify the nanotube's solubility, processibility, and electronic properties, opening pathways for fabricating novel hybrid materials for sensors, composites, and nanoelectronics. researchgate.net
| Nanoscience Application Area | Role of Benzene, 1,3-butadiynyl- | Key Property/Advantage |
| Molecular Electronics | Molecular Wire Component | Rigid, linear rod-like structure; extended π-conjugation for charge transport. nih.govnih.gov |
| Carbon Nanotubes (CNTs) | Precursor/Functionalization Agent | Potential to seed CNT growth; provides a reactive handle for covalent attachment. nih.govresearchgate.net |
| Hybrid Materials | π-Stacking Component on Graphene | Forms well-ordered monolayers, modifying the electronic properties of 2D materials. |
Advanced Computational Methodologies for Prediction and Discovery
Advanced computational methodologies, particularly Density Functional Theory (DFT), are indispensable tools for accelerating research into Benzene, 1,3-butadiynyl- chemistry. These methods allow for the accurate prediction of molecular properties and reaction mechanisms, guiding experimental efforts and providing fundamental insights that are difficult to obtain through experiments alone.
Prediction of Properties: Theoretical studies on polyynes, including phenyl-capped variants, have been crucial for understanding their fundamental electronic and optical properties. acs.orgresearchgate.net DFT calculations can accurately predict key parameters such as bond length alternation, HOMO-LUMO gaps, and vibrational frequencies. researchgate.nettaylorandfrancis.com These predictions are vital for designing molecular wires with specific electronic band gaps or for understanding the nonlinear optical (NLO) properties of these materials. acs.org For example, computational models have been used to extrapolate the properties of finite polyynes to predict the characteristics of carbyne, the infinite 1D allotrope of carbon. acs.orgacs.org
Prediction of Reactivity: DFT-based reactivity indices and the analysis of reaction pathways using frameworks like Molecular Electron Density Theory (MEDT) provide powerful predictive power for chemical reactions. researcher.lifemdpi.com By calculating the energies of reactants, transition states, and products, chemists can predict the feasibility, selectivity (regio- and stereo-), and mechanism of complex catalytic cycles involving Benzene, 1,3-butadiynyl- derivatives. researcher.life This in silico approach saves significant time and resources by identifying the most promising reaction conditions and substrates before they are attempted in the lab. For instance, computational studies can elucidate why a particular catalyst favors one cyclization pathway over another, guiding the rational design of catalysts and substrates for synthesizing complex molecular targets. mdpi.com
| Computational Method | Area of Application | Predicted Parameters | Impact on Research |
| Density Functional Theory (DFT) | Electronic Structure | HOMO-LUMO gap, bond lengths, charge distribution. taylorandfrancis.comsemanticscholar.org | Design of molecular wires; understanding of conjugation. |
| Time-Dependent DFT (TD-DFT) | Optical Properties | Absorption spectra, excitation energies, NLO properties. semanticscholar.org | Prediction of optical and nonlinear optical response for materials science. |
| Molecular Electron Density Theory (MEDT) | Chemical Reactivity | Reaction barriers, regioselectivity, stereoselectivity. researcher.lifemdpi.com | Rational design of synthetic pathways and catalysts. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Complex Systems | Enzyme-substrate interactions, surface reactions. | Modeling reactions in biological systems or on nanomaterial surfaces. |
Q & A
Q. What are the key spectroscopic identifiers for 1,3-butadiynylbenzene in experimental characterization?
To confirm the identity of 1,3-butadiynylbenzene (CAS 5701-81-5), researchers should prioritize:
- High-Resolution Mass Spectrometry (HRMS): Look for a molecular ion peak at m/z 126.04698 (exact mass) to verify the molecular formula C₁₀H₆ .
- Infrared (IR) Spectroscopy: Analyze acetylenic C≡C stretching vibrations (typically ~2100–2260 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹). Cross-reference with NIST Chemistry WebBook for analogous compounds .
- Nuclear Magnetic Resonance (NMR): Use ¹³C NMR to identify sp-hybridized carbons (δ ~70–100 ppm) and aromatic carbons (δ ~120–140 ppm).
Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₆ | |
| CAS RN | 5701-81-5 | |
| Exact Mass | 126.04698 | |
| IUPAC Name | 1,3-Butadiynylbenzene |
Q. What are the recommended storage conditions for 1,3-butadiynylbenzene to maintain stability?
While direct data is limited, analogous benzene derivatives (e.g., 1,2-benzenedithiol) suggest storage at 0–6°C under inert gas (argon/nitrogen) to minimize degradation . Use amber glass vials to prevent photolytic decomposition. Conduct periodic stability assays via HPLC or GC-MS to monitor purity.
Advanced Research Questions
Q. How can computational methods predict the electronic properties of 1,3-butadiynylbenzene?
Density Functional Theory (DFT) simulations can model:
- Conjugation Effects: The linear 1,3-butadiynyl group creates extended π-conjugation, reducing the HOMO-LUMO gap. Compare computed spectra (UV-Vis) with experimental data .
- Thermochemical Stability: Calculate enthalpy of formation (ΔfH°) using NIST-recommended gas-phase thermochemistry protocols . Validate against experimental calorimetry.
- Reactivity: Simulate reaction pathways (e.g., cycloadditions) using Gaussian or ORCA software, focusing on transition-state energies.
Q. How should researchers resolve contradictions in reported thermodynamic stability values for 1,3-butadiynylbenzene?
Contradictions may arise from differing experimental conditions (e.g., solvent effects, purity). Methodological steps include:
- Replicate Studies: Use standardized protocols (e.g., ASTM E2041 for DSC) under controlled atmospheres.
- Data Harmonization: Cross-reference NIST-evaluated datasets and apply statistical outlier tests (Grubbs’ test).
- Advanced Calorimetry: Employ micro-reaction calorimetry to measure ΔrH° with <1% error margins.
Q. What experimental designs mitigate decomposition during reactions involving 1,3-butadiynylbenzene?
Design considerations:
- Inert Atmosphere: Use Schlenk lines or gloveboxes to exclude moisture/oxygen.
- Low-Temperature Reactions: Perform steps at ≤0°C to suppress side reactions (e.g., polymerization) .
- Real-Time Monitoring: Utilize in-situ FTIR or Raman spectroscopy to track reaction progress and intermediate formation.
Data Contradiction Analysis
Q. How to address discrepancies in the carcinogenic risk assessment of benzene derivatives like 1,3-butadiynylbenzene?
While IARC classifies benzene as carcinogenic (Group 1), derivatives require case-specific evaluation . For 1,3-butadiynylbenzene:
- Toxicogenomic Studies: Compare metabolic pathways (e.g., cytochrome P450 activation) with benzene using in vitro models.
- Epidemiological Data: Analyze occupational exposure studies for structural analogs (e.g., 1,3-butadiene) .
- Controlled In Vivo Models: Conduct rodent studies with dose-response analysis, prioritizing hematopoietic endpoints .
Methodological Resources
- Spectral Databases: NIST Chemistry WebBook for IR, MS, and thermochemistry references .
- Synthesis Protocols: Adapt Sonogashira coupling for diarylacetylene synthesis, optimizing catalyst systems (e.g., Pd/Cu).
- Safety Guidelines: Follow IARC recommendations for benzene handling, including fume hoods and PPE .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
